molecular formula C11H12ClF2NO B12082351 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline

Cat. No.: B12082351
M. Wt: 247.67 g/mol
InChI Key: GQKPLGZIWGQKNO-UHFFFAOYSA-N
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Description

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a difluorocyclobutyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:

    Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.

    Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxyaniline: Similar structure but lacks the difluorocyclobutyl group.

    3,3-Difluorocyclobutylamine: Contains the difluorocyclobutyl group but lacks the chloroaniline core.

Uniqueness

2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is unique due to the presence of both the chloroaniline core and the difluorocyclobutyl methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12ClF2NO

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline

InChI

InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2

InChI Key

GQKPLGZIWGQKNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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